![molecular formula C₂₂H₃₁NO₃ B1146345 Dimethoxy Dienogest CAS No. 102193-41-9](/img/structure/B1146345.png)
Dimethoxy Dienogest
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxy Dienogest is a derivative of Dienogest , which is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It has antiandrogenic properties .
Synthesis Analysis
The synthesis of Dienogest has been described in several patents . One method involves the conversion of ketal (3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one) to Dienogest in three steps . Another method describes a one-pot synthesis of Dienogest from 3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one, on treatment with dilute sulfuric acid .
Molecular Structure Analysis
The molecular formula of Dimethoxy Dienogest is C22H31NO3 . The molecular weight is 357.49 . The structure of Dienogest, from which Dimethoxy Dienogest is derived, includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system .
科学的研究の応用
Treatment of Endometriosis
DNG is a therapeutic medication used in endometriosis treatment . Endometriosis is a condition where endometrial tissue grows outside the uterus, causing pain and sometimes infertility. DNG has been shown to have a significant impact on the outcomes of in vitro fertilization and embryo transfer (IVF-ET) for patients with endometriosis .
Improvement of IVF-ET Outcomes
A systematic review and meta-analysis showed that DNG pretreatment could improve the clinical pregnancy rate and live birth rate in patients undergoing IVF-ET . This suggests that DNG could be a beneficial pretreatment for patients with endometriosis who are planning to undergo IVF-ET.
Regulation of Bone Metabolism
A low dose of DNG (1 mg/day) has been found to be useful for treating dysmenorrhea in young women . Interestingly, this study also investigated the effect of DNG on bone turnover during bone growth and formation, rather than at maturity . The results showed that administration of DNG 1 mg/day had no significant effect on bone turnover after 3 months during the bone-growth phase in young women .
Treatment of Dysmenorrhea
DNG has been used to treat dysmenorrhea, a condition characterized by painful menstrual cramps . The study found that a low dose of DNG (1 mg/day) is effective in treating this condition in young women .
Influence on Endometrial Stromal Cells
Limited data are available regarding the mechanism of action of DNG on endometrial cells . However, some studies using in vivo and in vitro models have investigated whether DNG treatment causes significant biological changes in human endometrial stromal cells (ESCs) .
Potential Use in Fertility Treatments
Given its impact on endometriosis and its influence on IVF-ET outcomes, DNG could potentially be used in fertility treatments . More research is needed in this area to fully understand the potential benefits and risks.
作用機序
Target of Action
Dimethoxy Dienogest, also known as Dienogest, is a synthetic progestin that primarily targets the progesterone receptor (PR) . The PR plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
Dienogest acts as an agonist at the progesterone receptor (PR) . It has a weak affinity for the PR that is comparable to that of progesterone but exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial cells .
Biochemical Pathways
Dienogest influences several biochemical pathways. It enhances endoplasmic reticulum (ER) stress induction in endometriotic stromal cells, affecting apoptosis, proliferation, and invasiveness via CHOP upregulation . Specifically, dienogest-induced ER stress increases CHOP expression by activating both the PERK/elF2α/ATF4 and IRE1/TRAF2/ASK1/JNK signaling pathways .
Pharmacokinetics
It also has a high oral bioavailability of more than 90% . The ratio of renal elimination to fecal elimination of dienogest is 3:1, where dienogest is predominantly excreted in the form of inactive metabolites . Most of the orally administered drug is excreted in the urine within the first 24 hours of ingestion .
Result of Action
Dienogest treatment leads to increased apoptosis, decreased proliferation, and invasiveness of endometriotic stromal cells . It also upregulates the induction of ER stress . These changes in apoptosis, proliferation, and invasiveness are reversed by the ER stress inhibitor salubrinal .
Action Environment
Environmental factors can influence the action of Dienogest. For instance, light exposure can lead to the photolysis of Dienogest, forming complex photoproduct mixtures . Identified products include three photohydrates that account for approximately 80% of the converted mass at pH 7 and revert back to parent Dienogest in the absence of light . This suggests that Dienogest will undergo complete and facile photolytic transformation in sunlit surface water, yet exhibit greater environmental persistence than might be anticipated by inspection of kinetic rates .
Safety and Hazards
Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .
将来の方向性
Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .
特性
IUPAC Name |
2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQICJYXLKNOT-MXEMCNAFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy Dienogest |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。